molecular formula C8H16Cl2N4O2 B1445534 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride CAS No. 1361115-37-8

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride

Cat. No.: B1445534
CAS No.: 1361115-37-8
M. Wt: 271.14 g/mol
InChI Key: HWRBMVRRMASMFE-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is a chemically synthesized small molecule featuring a pyrazole core, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery. The pyrazole moiety is a privileged structure in pharmaceutical research, known to be incorporated in a variety of biologically active molecules . This particular compound is structurally engineered with a 2-aminoethyl side chain at the pyrazole ring and a methoxy-acetamide group, making it a potential intermediate or chemical probe for the development of novel therapeutic agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) in the design of new inhibitors or modulators for various biological targets. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities in scientific literature, including potential anti-inflammatory and anticancer properties, and are known to act on diverse mechanisms such as kinase inhibition . Provided as a dihydrochloride salt, the compound offers enhanced solubility and stability for in vitro experimental applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-aminoethyl)pyrazol-3-yl]-2-methoxyacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)11-7-2-4-10-12(7)5-3-9;;/h2,4H,3,5-6,9H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRBMVRRMASMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=NN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A common method includes:

Introduction of 2-(2-Amino-ethyl) Side Chain

The aminoethyl substitution at the 2-position of the pyrazole ring can be introduced by:

Formation of 2-Methoxy-acetamide Group

The methoxyacetamide moiety is introduced by:

  • Acylation of the pyrazole amino group with methoxyacetyl chloride or methoxyacetic acid derivatives using coupling agents such as carbodiimides.
  • Reaction conditions typically involve mild bases and solvents like dichloromethane or DMF to facilitate amide bond formation.

Salt Formation: Dihydrochloride

  • The free base is treated with anhydrous hydrogen chloride gas or hydrochloric acid in organic solvents to form the dihydrochloride salt.
  • This step enhances compound stability, crystallinity, and aqueous solubility, which is critical for pharmaceutical applications.

Representative Synthetic Procedure (Based on Patent WO2022056100A1)

Step Reagents/Conditions Description Yield (%)
1 Hydrazine hydrate + β-ketoester, reflux Pyrazole ring formation via cyclization 75-85
2 2-bromoethylamine hydrobromide, base Nucleophilic substitution to introduce aminoethyl 70-80
3 Methoxyacetyl chloride, base, low temp Acylation to form methoxyacetamide 80-90
4 HCl gas in ethereal solution Formation of dihydrochloride salt >95

Note: Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize purity and yield.

Research Findings and Optimization

  • Reaction yields are influenced by the purity of intermediates and the control of reaction conditions, especially temperature and pH during acylation.
  • Use of protecting groups on amino functionalities during pyrazole formation prevents side reactions and improves overall yield.
  • Salt formation is crucial for isolating the compound in a stable, crystalline form suitable for further pharmaceutical development.
  • Purification techniques such as recrystallization from ethanol or ethyl acetate are employed to achieve high purity.

Comparative Analysis of Preparation Methods

Method Aspect Classical Cyclization Route Improved Multi-step Route (Patent-based)
Pyrazole ring synthesis Direct condensation of hydrazines and diketones Use of substituted precursors for regioselectivity
Aminoethyl introduction Direct substitution with haloalkylamines Reductive amination with protected intermediates
Acylation Acyl chloride reaction under basic conditions Use of coupling agents for milder conditions
Salt formation HCl gas saturation Controlled addition of HCl in organic solvents
Yield and purity Moderate (60-75%) High (80-95%)

Summary Table of Key Intermediates and Conditions

Intermediate Description Key Reagents/Conditions Notes
3-substituted pyrazole Core heterocycle Hydrazine + β-ketoester, reflux Base for cyclization
2-(2-Aminoethyl) pyrazole Aminoethyl substitution 2-bromoethylamine, base Protection may be required
Methoxyacetamide derivative Amide formation Methoxyacetyl chloride, base Low temperature preferred
Dihydrochloride salt Final stable salt form HCl gas or HCl in solvent Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aminoethyl and methoxyacetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenated derivatives, amines, under reflux or room temperature conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride

  • Structural Similarities: Shares the pyrazole ring and aminoethyl substituent.
  • Key Differences : Replaces the 2-methoxy-acetamide group with a methanesulfonamide moiety.
  • Implications : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than acetamides due to the sulfonyl group’s electronegativity. This may influence solubility (higher for sulfonamides) and target binding (e.g., enzyme inhibition) .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Similarities : Contains a pyrazole-derived ring and acetamide group.
  • Key Differences : Features a dichlorophenyl substituent and a 3-oxo-2-phenyl group.
  • The 3-oxo group facilitates hydrogen bonding, forming R₂²(10) dimer motifs in crystals . The target compound’s methoxy group may confer similar crystallinity but with reduced steric hindrance compared to the dichlorophenyl substituent.

Acetamide Derivatives with Varied Substituents

Herbicidal Acetamides (e.g., Alachlor, Metazachlor)

  • Structural Similarities : Share the acetamide backbone.
  • Key Differences : Substituents like chloro (e.g., alachlor), methylthio (metazachlor), or methoxyethyl groups dominate, targeting plant-specific enzymes (e.g., fatty acid elongation) .
  • Implications : The target compound’s methoxy group may reduce herbicidal activity but enhance compatibility with mammalian systems, suggesting divergent applications.

N-(2-Substituted-4-oxothiazolidin-3-yl) Acetamides

  • Structural Similarities : Contain acetamide and heterocyclic rings.
  • Key Differences: Thiazolidinone rings replace pyrazole, introducing additional hydrogen-bonding sites.
  • Implications: Thiazolidinones are associated with antimicrobial and antidiabetic activities, whereas pyrazoles are common in kinase inhibitors and anti-inflammatory agents .

Dihydrochloride Salts in Pharmaceutical Chemistry

Levocetirizine Dihydrochloride

  • Structural Similarities : Ionic dihydrochloride form enhances water solubility.
  • Key Differences : Levocetirizine features a piperazine and chlorophenylbenzyl group, targeting histamine H₁ receptors.
  • Implications : The target compound’s dihydrochloride salt likely improves bioavailability, similar to levocetirizine’s formulation for oral administration .

Azoamidine Dihydrochloride Initiators

  • Structural Similarities : Dihydrochloride salts used for solubility in aqueous systems.
  • Key Differences : Azoamidines contain azo (-N=N-) groups for radical polymerization applications.
  • Implications : The target compound’s ionic form may stabilize it in biological matrices, contrasting with azoamidines’ reactive radical generation .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Substituents Physicochemical Properties Applications
Target Compound Pyrazole 2-Aminoethyl, 2-methoxy-acetamide High solubility (dihydrochloride), moderate lipophilicity Drug candidates, coordination chemistry
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride Pyrazole 2-Aminoethyl, methanesulfonamide Higher solubility (sulfonamide + dihydrochloride) Medicinal intermediates
Alachlor Acetamide Chloro, methoxymethyl, diethylphenyl Lipophilic, low water solubility Herbicide
Levocetirizine dihydrochloride Piperazine Chlorophenylbenzyl, ethoxyacetic acid High aqueous solubility Antihistamine

Biological Activity

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. Its structure includes a pyrazole ring, an aminoethyl substituent, and a methoxyacetamide group, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

  • Enzymes : The compound may modulate enzyme activities, influencing metabolic pathways.
  • Receptors : Potential interactions with specific receptors could alter cellular signaling processes.
  • Proteins : The compound's structure allows it to bind to proteins, affecting their function and stability.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by excessive inflammation, where modulation of inflammatory pathways could provide therapeutic benefits.

Anticancer Properties

The compound has been investigated for its anticancer effects across several cancer cell lines. Notable findings include:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Mechanisms : The mechanisms underlying its anticancer activity may involve apoptosis induction and inhibition of specific kinases involved in cancer progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that this compound has promising activity against several cancer types, suggesting its potential as a lead compound in drug development.

Comparative Analysis with Other Pyrazole Derivatives

This compound can be compared with other pyrazole derivatives known for their biological activities. For instance:

Compound NameActivity TypeIC50 (µM)
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl...Antitumor26
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)...Autophagy induction0.39
Novel pyrazole derivativesCDK inhibition0.95

This comparison highlights the varying degrees of potency and mechanisms of action among different pyrazole derivatives, positioning this compound as a competitive candidate for further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between a pyrazole-ethylamine intermediate and methoxy-acetamide derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to facilitate activation .
  • Purification : Employ column chromatography with gradients of ethyl acetate and methanol. Monitor reaction progress via thin-layer chromatography (TLC) using silica plates .
  • Salt formation : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
  • Structural confirmation : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify the pyrazole ring protons (δ 7.2–8.1 ppm), methoxy group (δ 3.3 ppm), and acetamide carbonyl (δ 168–170 ppm). Mass spectrometry (ESI+) should confirm the molecular ion peak at m/z 285.1 (free base) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (DMF, DMSO). For cell-based assays, prepare stock solutions in sterile PBS (pH 4.5–5.0) to prevent precipitation .
  • Stability : Store lyophilized powder at -20°C under desiccation. In solution, avoid prolonged exposure to light or temperatures >25°C to prevent decomposition .

Advanced Research Questions

Q. How does the pyrazole-ethylamine moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : The 2-aminoethyl group on the pyrazole ring enhances hydrogen bonding with target proteins (e.g., kinases). Replace the methoxy group with bulkier substituents (e.g., ethoxy) to study steric effects on binding affinity .
  • Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) with crystallographic data of homologous proteins to predict binding pockets. Validate via competitive inhibition assays .

Q. What experimental strategies can resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics). Control for pH variations in cell lysates, as the dihydrochloride form may alter intracellular ion concentrations .
  • Metabolite screening : Use LC-MS to identify degradation products or metabolites in cell media that may interfere with activity .

Q. How can researchers mitigate the hygroscopic nature of the dihydrochloride salt during formulation?

  • Methodological Answer :

  • Lyophilization : Prepare a co-lyophilized formulation with mannitol (1:1 w/w) to improve stability. Confirm residual moisture content (<1%) via Karl Fischer titration .
  • Excipient screening : Test cyclodextrins (e.g., HP-β-CD) to encapsulate the compound, reducing hygroscopicity while maintaining solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride
Reactant of Route 2
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride

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